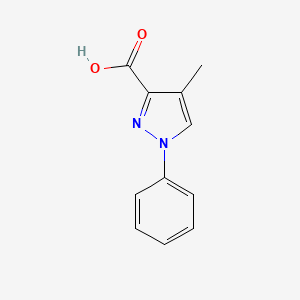

4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

4-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 241798-67-4) is a pyrazole-based carboxylic acid with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . It serves as a critical intermediate in organic synthesis, particularly in the preparation of esters and amides for pharmaceutical research. For example, it was used to synthesize ethyl 5-(4-methyl-1-phenyl-1H-pyrazol-3-yl)-1,3-oxazole-4-carboxylate via carbonyldiimidazole (CDI)-mediated coupling . The compound is commercially available as a high-purity (>98%) building block for research, with specific storage guidelines (e.g., -80°C for long-term stability) .

Properties

IUPAC Name |

4-methyl-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-7-13(12-10(8)11(14)15)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRKEPMAEXHVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241798-67-4 | |

| Record name | 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods:

Cyclocondensation of Hydrazines with β-Ketoesters: This method involves the reaction of hydrazines with β-ketoesters under acidic or basic conditions to form pyrazole derivatives.

Multicomponent Reactions: These reactions involve the condensation of substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes to form pyrazole derivatives.

Oxidative Cyclization: This method involves the oxidative cyclization of β,γ-unsaturated hydrazones to form pyrazole derivatives.

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve scalable and efficient synthetic routes. One common method is the use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, to form pyrazole derivatives . These methods offer high yields and selectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can undergo substitution reactions at the phenyl or methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, alcohols, aldehydes, and various substituted pyrazole derivatives .

Scientific Research Applications

4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Medicinal Chemistry: Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

Agrochemistry: Pyrazole derivatives are used as intermediates in the synthesis of fungicides and herbicides.

Materials Science: Pyrazole derivatives are used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural Features and Substituent Effects

Pyrazole derivatives vary significantly in biological activity and physicochemical properties based on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The trifluoromethyl group in enhances metabolic stability and polarity compared to the methyl group in the target compound .

- Substituent Position : 1,3-Diphenyl substitution () introduces steric hindrance, limiting binding to flat enzymatic pockets compared to the single phenyl group in the target compound .

- Hybrid Systems: Quinoline- and benzyl-substituted derivatives () exhibit expanded π-systems, favoring interactions with hydrophobic protein domains .

Physicochemical Properties

- Solubility: The target compound’s solubility depends on solvent choice (e.g., DMSO or ethanol), with recommendations for sonication and heating to improve dissolution . Methoxy and trifluoromethyl groups () alter logP values, affecting membrane permeability.

- Stability : Storage at -80°C ensures longevity, whereas analogues with electron-withdrawing groups (e.g., chlorine in ) may exhibit enhanced shelf-life due to reduced reactivity .

Biological Activity

4-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid includes a pyrazole ring with a methyl and phenyl substituent, contributing to its unique biological profile. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 13.56 µg/ml to higher values depending on the specific derivative tested .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | MIC (µg/ml) |

|---|---|---|

| Rimonabant | Mycobacterium smegmatis | 13.56 |

| Derivative A | Mycobacterium tuberculosis | Varies |

| Compound B | Bacillus cereus | 32 |

| Compound C | Micrococcus luteus | 128 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory pathways . The mechanism involves modulation of signaling pathways that lead to reduced inflammation.

Anticancer Activity

4-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid has shown promise in anticancer research. It has been reported to induce apoptosis in various cancer cell lines, including lung (H460), colon (HT-29), and liver (SMMC-7721) cancers. The apoptotic mechanism is believed to involve the inhibition of anti-apoptotic proteins and activation of caspases .

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| H460 | Varies | Apoptosis via caspase activation |

| HT-29 | Varies | Inhibition of anti-apoptotic proteins |

| SMMC-7721 | Varies | Induction of apoptosis |

The biological activity of 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : It can modulate receptor activity related to pain and inflammation.

- Cell Cycle Regulation : The compound may influence cell cycle progression, leading to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

- A study conducted on mice demonstrated that the administration of 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid significantly reduced tumor size in xenograft models, suggesting its potential as an anticancer agent .

- Another investigation focused on its anti-inflammatory effects, where the compound was shown to decrease levels of TNF-alpha and IL-6 in animal models of arthritis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazines with β-keto esters or diketones, followed by functionalization. For example, pyrazole-carboxylic acid derivatives can be synthesized via esterification of intermediates (e.g., ethyl esters) followed by hydrolysis . Key steps include:

- Reacting 5-amino-3-methylsulfanyl-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides to introduce substituents.

- Purification via column chromatography or recrystallization to isolate the target compound.

- Characterization using IR, , and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : and to confirm substituent positions and aromaticity. IR spectroscopy identifies functional groups like carboxylic acid (-COOH) .

- Mass Spectrometry : High-resolution MS determines molecular weight and fragmentation patterns.

- Elemental Analysis : Validates purity by confirming C, H, N, and O composition .

Q. How can researchers ensure compound purity during synthesis?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane to separate by-products.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to obtain high-purity crystals.

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity ≥95% .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of pyrazole-carboxylic acid derivatives?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the 3-position to enhance metabolic stability. For example, trifluoromethyl groups in analogous compounds increase anti-proliferative activity via mTOR pathway inhibition .

- SAR Studies : Synthesize analogs with varying phenyl ring substituents (e.g., chloro, methoxy) and test in vitro against cancer cell lines. Use IC values to correlate structure with potency .

Q. What computational strategies predict target binding interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2 or mTOR). Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability.

- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can crystallographic data resolve structural ambiguities in pyrazole derivatives?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in solvents like DMSO/water. Resolve the crystal structure to confirm regiochemistry of substituents (e.g., 4-methyl vs. 5-methyl positions).

- Data Interpretation : Analyze bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to validate the planar pyrazole ring conformation .

Q. What experimental designs address contradictions in pharmacological data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.

- Dose-Response Curves : Perform multi-concentration testing (e.g., 0.1–100 µM) to confirm potency trends.

- Mechanistic Profiling : Combine Western blotting (e.g., autophagy markers like LC3-II) with cytotoxicity assays to reconcile anti-proliferative and pro-autophagy effects .

Q. How can solubility and stability be optimized for in vivo studies?

- Methodological Answer :

- Salt Formation : Prepare sodium or potassium salts of the carboxylic acid to enhance aqueous solubility.

- Prodrug Strategies : Synthesize ester prodrugs (e.g., ethyl ester derivatives) for improved bioavailability, followed by enzymatic hydrolysis in vivo .

- Storage : Store at -20°C in anhydrous DMSO to prevent degradation; monitor stability via LC-MS over 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.